4-(Methylamino)benzene-1-sulfonyl fluoride hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methylamino)benzene-1-sulfonyl fluoride hydrochloride is a chemical compound known for its unique properties and applications in various fields. It is a derivative of benzene, featuring a sulfonyl fluoride group and a methylamino group attached to the benzene ring. This compound is often used in scientific research due to its reactivity and ability to interact with biological molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylamino)benzene-1-sulfonyl fluoride hydrochloride typically involves the reaction of 4-(Methylamino)benzenesulfonyl chloride with hydrogen fluoride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as purification and crystallization to obtain the compound in its pure form .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of automated systems and stringent quality control measures ensures the consistent production of high-purity compounds suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Methylamino)benzene-1-sulfonyl fluoride hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the sulfonyl fluoride group can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong acids, bases, and oxidizing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
4-(Methylamino)benzene-1-sulfonyl fluoride hydrochloride has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 4-(Methylamino)benzene-1-sulfonyl fluoride hydrochloride involves its ability to interact with specific molecular targets. The compound can covalently modify the hydroxyl groups of serine residues in proteins, leading to the formation of stable sulfonyl enzyme derivatives . This interaction can inhibit the activity of certain enzymes, making the compound useful in biochemical studies and drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylmethanesulfonyl fluoride: Similar in structure but lacks the methylamino group.
Diisopropylfluorophosphate: Another sulfonyl fluoride compound with different substituents.
Uniqueness
4-(Methylamino)benzene-1-sulfonyl fluoride hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of both the sulfonyl fluoride and methylamino groups allows for versatile applications in various fields .
Eigenschaften
Molekularformel |
C7H9ClFNO2S |
---|---|
Molekulargewicht |
225.67 g/mol |
IUPAC-Name |
4-(methylamino)benzenesulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C7H8FNO2S.ClH/c1-9-6-2-4-7(5-3-6)12(8,10)11;/h2-5,9H,1H3;1H |
InChI-Schlüssel |
ZNGMBWQFGPKPCX-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC=C(C=C1)S(=O)(=O)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.